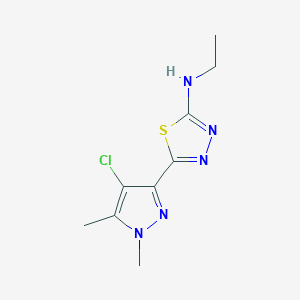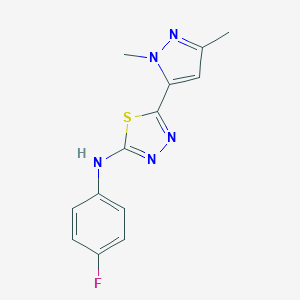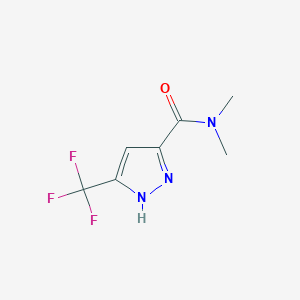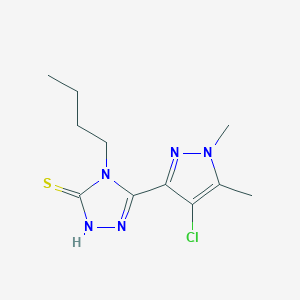
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has the potential to be used in the development of new drugs to treat various diseases.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of CK1δ, which is a key regulator of the circadian clock. By inhibiting CK1δ, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can disrupt the circadian rhythm of cancer cells, leading to their death. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is its potent inhibitory activity against CK1δ. This makes it a valuable tool for studying the circadian rhythm and its role in various diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. One potential application of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in vivo and to identify the optimal dosage and treatment regimen. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide could potentially be used in the treatment of other diseases that are associated with circadian rhythm disruption, such as sleep disorders and metabolic disorders. Finally, further research is needed to optimize the synthesis method of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide and to develop more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with ethyl chloroformate to form ethyl 2,3-dihydro-1H-indene-5-carboxylate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to produce 1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 4-bromo-2-chloroaniline to produce 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively researched for its potential therapeutic applications. It has been shown to be a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties and could potentially be used in the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C15H16BrN3O |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16BrN3O/c1-2-19-9-13(16)14(18-19)15(20)17-12-7-6-10-4-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,17,20) |
Clave InChI |
ISVYZLTVQDIGIV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Br |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)



![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)